6-Ethyl-4-methoxy-2-pyranone
Overview
Description
6-Ethyl-4-methoxy-2-pyranone is an organic compound with the molecular formula C8H10O3. It belongs to the class of pyranones, which are six-membered cyclic esters.
Mechanism of Action
Target of Action
It’s known that pyrone-based derivatives, to which this compound belongs, possess remarkable biological properties including antimicrobial, antiviral, cytotoxic, and antitumor activity . These characteristics suggest that the compound may interact with a variety of biological targets.
Mode of Action
Pyrones are a class of six-membered conjugated cyclic esters possessing reactivity similar to lactones and 1,3-dienes . They exist in two isomeric forms, α -pyrone and γ -pyrone (also known as 2-pyrone and 4-pyrone, respectively), depending on the position of the oxygen atom in relation to the carbonyl group in the ring . It has been reported that the C-2, C-4 and C-6 positions of the 2-pyrone are electrophilic and follow the nucleophilic attack .
Pharmacokinetics
It’s known that these compounds have good bioavailability, low molecular weight, simple structure, and low production cost , which suggests favorable pharmacokinetic properties.
Result of Action
Pyrone-based compounds are known to possess remarkable biological properties including antimicrobial, antiviral, cytotoxic, and antitumor activity , suggesting that they may have a wide range of molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Ethyl-4-methoxy-2-pyranone . For instance, the compound should be stored in a sealed, dry environment at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-ethyl-4-methoxy-2-pyranone involves a dehydration reaction. Initially, methoxyethanone is reacted with ammonium sulfate to form the corresponding pyran compound. The resulting compound is then co-reacted with acetic acid and ammonium sulfate to obtain the target product .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar dehydration reactions. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-4-methoxy-2-pyranone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound exhibits biological activities, making it a candidate for drug development.
Medicine: Its derivatives have shown promise in antimicrobial and anticancer research.
Comparison with Similar Compounds
4-Methoxy-2-pyranone: Similar in structure but lacks the ethyl group.
6-Methyl-4-methoxy-2-pyranone: Similar but with a methyl group instead of an ethyl group.
Uniqueness: 6-Ethyl-4-methoxy-2-pyranone is unique due to the presence of both an ethyl and a methoxy group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in its similar counterparts .
Biological Activity
6-Ethyl-4-methoxy-2-pyranone (CAS No. 106950-13-4) is a compound belonging to the pyranone class, characterized by a six-membered cyclic structure containing both oxygen and carbon atoms. Its molecular formula is . This compound has garnered interest due to its diverse biological activities, including antimicrobial, antiviral, cytotoxic, and antitumor properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound features an ethyl group at the 6-position and a methoxy group at the 4-position. This unique combination contributes to its distinct chemical behavior and potential biological effects. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi. For example, studies have shown its effectiveness against Staphylococcus aureus , demonstrating inhibition rates comparable to established antibiotics.
Microorganism | Inhibition Concentration (μM) | Inhibition Rate (%) |
---|---|---|
Staphylococcus aureus | 100 | 25.9 |
Escherichia coli | 50 | 30.5 |
Candida albicans | 75 | 40.0 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Antiviral Activity
This compound has also been evaluated for its antiviral properties. In vitro studies have shown that it can inhibit viral replication in specific cell lines, indicating its potential as an antiviral agent.
Cytotoxic and Antitumor Effects
The cytotoxicity of this compound has been assessed using various cancer cell lines, including HL-60 (human acute promyelocytic leukemia). The compound exhibited moderate inhibitory activity with IC50 values ranging from 27.90 μM to 34.62 μM , suggesting its potential for further development in cancer therapeutics .
Cell Line | IC50 Value (μM) |
---|---|
HL-60 | 31.02 |
PC-3 (prostate cancer) | >50 |
HT-29 (colon cancer) | >50 |
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or tumor growth.
- Induction of Apoptosis : Cytotoxic effects may be mediated through apoptosis induction in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to the antimicrobial and anticancer activities observed.
Case Studies
Several studies have highlighted the biological efficacy of pyranones similar to this compound:
- Study on Antimicrobial Properties : A study published in MDPI demonstrated that derivatives of pyranones possess significant antibacterial activity against resistant strains, supporting the notion that structural modifications can enhance efficacy .
- Cytotoxicity Evaluation : Research conducted on endophytic fungi-derived pyranones showed promising cytotoxic effects against various human tumor cell lines, establishing a foundation for further exploration of related compounds .
Future Research Directions
Given the promising biological activities of this compound, future research should focus on:
- Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its effects.
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic potential.
- Structural Modifications : Exploring analogs to enhance bioactivity and reduce toxicity.
Properties
IUPAC Name |
6-ethyl-4-methoxypyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-6-4-7(10-2)5-8(9)11-6/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYDMVQAZDVQSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=O)O1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455693 | |
Record name | 6-ETHYL-4-METHOXY-2-PYRANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106950-13-4 | |
Record name | 6-ETHYL-4-METHOXY-2-PYRANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.